Bacteriochlorin a

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

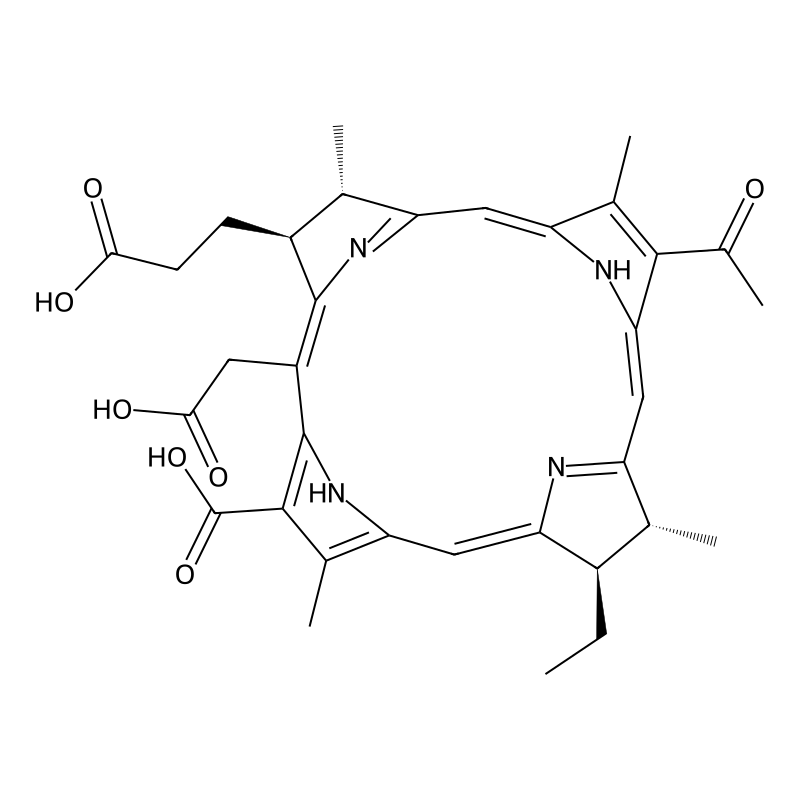

Bacteriochlorin a is a chlorin analogue characterized by its unique structural composition, which includes two pyrrole and two pyrroline units forming a macrocyclic ring. This compound is notable for its distinct electronic properties and its role in photochemical processes, particularly in photosynthesis and photodynamic therapy. Bacteriochlorins are generally recognized for their ability to absorb light in the near-infrared region, making them valuable in various applications, including medical imaging and treatment modalities .

Bacteriochlorin a exhibits promising biological activity, particularly as a photosensitizer in photodynamic therapy. Research indicates that bacteriochlorin derivatives can effectively generate reactive oxygen species upon light activation, leading to cytotoxic effects on cancer cells. In vivo studies have demonstrated significant photodynamic responses when using bacteriochlorin-like macrocycles against tumor models . This capability underscores the potential of bacteriochlorin a in therapeutic applications targeting malignancies.

The synthesis of bacteriochlorin a typically involves several approaches:

- Cyclization Reactions: Utilizing porphyrin precursors that undergo cyclization under specific conditions to yield bacteriochlorins.

- Diels-Alder Reactions: Employing dienophiles with vinylporphyrinones to form stable bacteriochlorins.

- Glycosylation Techniques: Recent advancements have introduced copper-catalyzed azide-alkyne cycloaddition methods for synthesizing glycosylated derivatives of bacteriochlorins, enhancing their solubility and functional properties .

These methods highlight the versatility and adaptability of synthetic strategies used for producing bacteriochlorin a and its analogues.

Bacteriochlorin a finds applications across various fields:

- Photodynamic Therapy: As an effective photosensitizer, it is used in treating cancers by inducing cell death through light activation.

- Medical Imaging: Its absorption properties in the near-infrared spectrum make it suitable for imaging applications.

- Catalysis: Bacteriochlorins can serve as catalysts in organic reactions due to their unique electronic properties .

Interaction studies involving bacteriochlorin a focus on its behavior with biological molecules and its efficacy as a photosensitizer. These studies assess how bacteriochlorin a interacts with cellular components and how these interactions influence its therapeutic outcomes. For instance, research has shown that the structural modifications of bacteriochlorins can significantly affect their interaction with tumor cells and their subsequent photodynamic efficacy .

Bacteriochlorin a is part of a broader class of compounds known as chlorins and porphyrins. Below is a comparison with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Bacteriochlorophyll | Contains additional phytol side chains | Primary pigment in photosynthetic bacteria |

| Chlorophyll a | Similar macrocyclic structure | Central role in plant photosynthesis |

| Porphyrin | Consists of four pyrrole rings | Fundamental structure for many biological pigments |

Bacteriochlorin a is unique due to its specific arrangement of pyrrole and pyrroline units, which enhances its light-absorbing capabilities compared to traditional chlorophylls and porphyrins. Its ability to absorb light in the near-infrared range sets it apart from other similar compounds, making it particularly valuable in medical applications .

Bacteriochlorin a was first identified in 1932 by C. B. van Niel during his pioneering studies on purple sulfur bacteria. Early structural analyses in the 1970s–1980s revealed its role as the primary electron donor in photosynthetic reaction centers (RCs), particularly in Rhodopseudomonas viridis and Rhodobacter sphaeroides. The resolution of the BChl a-protein complex crystal structure in 1997 () marked a milestone, elucidating its trimeric arrangement and coordination with seven BChl a molecules per subunit.

Significance in Photosynthetic Systems

BChl a forms the "special pair" (P870/P960) in bacterial RCs, where excitonic coupling between two BChl a molecules initiates charge separation. This process achieves a quantum efficiency near 100%, enabling anoxygenic photosynthesis under anaerobic conditions. Unlike plant chlorophylls, BChl a operates in NIR wavelengths (805–890 nm), allowing bacteria to exploit ecological niches with minimal competition for light.

Structural Relationship to Chlorophylls and Porphyrins

BChl a belongs to the bacteriochlorin family, characterized by two reduced pyrrole rings (B and D) compared to porphyrins (Figure 1). The macrocycle coordinates a central Mg²⁺ ion, with substituents including a phytyl tail and acetyl group at position C3. Key structural differences from chlorophyll a include:

Distinct Near-Infrared Absorption Properties

The NIR absorption of BChl a (Qₓ band: 590 nm; Qᵧ band: 805–890 nm) arises from:

De Novo Synthetic Routes

Dihydrodipyrrin-Acetal Self-Condensation Approaches

The self-condensation of dihydrodipyrrin–acetals represents a cornerstone in bacteriochlorin synthesis. Under acidic catalysis (e.g., trimethylsilyl triflate or BF3·OEt2), two dihydrodipyrrin–acetal monomers undergo head-to-tail dimerization, forming the bacteriochlorin macrocycle through a sequence of carbocation generation, electrophilic aromatic substitution, and oxidative aromatization [1] [2]. This method circumvents the need for external oxidants, as aerial oxygen suffices to complete the conjugation system [4]. Key advantages include:

- Stereochemical control: The geminal dimethyl groups in the pyrroline rings enforce planarity, minimizing off-pathway cyclization [5].

- Functional group tolerance: Electron-rich aryl substituents at the meso-positions stabilize reactive intermediates, enabling yields up to 41% for diarylbacteriochlorins [2] [4].

A critical comparison of dihydrodipyrrin–acetal versus dihydrodipyrrin–acetate precursors reveals divergent mechanistic requirements. While acetals undergo direct cyclization, acetates necessitate an additional oxidation step to regenerate the reactive carbonyl intermediate [4]. This distinction impacts reaction scalability, as illustrated by the 16% isolated yield for B2-T from dihydrodipyrrin–acetate 8a-Ac versus 25–41% yields from acetals [2] [3].

Dihydrodipyrrin-Carboxaldehyde Condensation Methods

Alternative routes employ dihydrodipyrrin–carboxaldehydes, which react with aryl Grignard reagents to introduce meso-aryl groups prior to macrocyclization [3]. For example, treatment of dihydrodipyrrin–carboxaldehyde X with p-tolylmagnesium bromide yields a carbinol intermediate, which undergoes acid-catalyzed condensation to form meso-diaryl bacteriochlorins [3]. Though this method expands substituent diversity, yields remain modest (12–28%) due to competing oxidation pathways and challenges in purifying hydrophobic products [2] [4].

Table 1: Comparative Yields of Bacteriochlorin a Derivatives via Different Synthetic Routes

| Precursor Type | Catalyst | Reaction Conditions | Isolated Yield (%) |

|---|---|---|---|

| Dihydrodipyrrin–acetal | TMSOTf/DTBP | CH2Cl2, rt | 41 |

| Dihydrodipyrrin–acetate | BF3·OEt2 | CH3CN, reflux | 16 |

| Dihydrodipyrrin–carboxaldehyde | Grignard/TFA | THF, 0°C to rt | 28 |

Stabilization Strategies

Geminal-Dimethyl Groups in Pyrroline Rings

The incorporation of geminal dimethyl groups at the 8 and 18 positions of the pyrroline rings serves dual purposes:

- Steric hindrance: Bulky methyl groups prevent π-π stacking interactions that promote aggregation and fluorescence quenching [5].

- Electronic stabilization: Hyperconjugation between the methyl C-H σ-bonds and the macrocyclic π-system delocalizes electron density, reducing susceptibility to electrophilic attack [1] [5].

This design principle derives from natural bacteriochlorophylls, where similar substituents maintain chromophore integrity under physiological conditions [1]. Synthetic analogs lacking these groups exhibit rapid dehydrogenation to porphyrin-like structures, as demonstrated by accelerated degradation kinetics in UV-vis stability assays [5].

Prevention of Dehydrogenation Pathways

Dehydrogenation, the principal decomposition route for bacteriochlorins, is mitigated through:

- Acid selection: Lewis acids (e.g., BF3·OEt2) over Brønsted acids minimize protonation at β-pyrrole positions, a known trigger for H2 elimination [4].

- Oxygen exclusion: While aerial oxygen aids in the final oxidation step during synthesis, subsequent storage under inert atmospheres preserves the reduced macrocycle [2].

- Chelation: Zinc or copper insertion into the bacteriochlorin core redistributes electron density, increasing the activation energy for dehydrogenation by 15–20 kJ/mol [1].

Isotopically Substituted Bacteriochlorins

13C-Labeling Techniques

Site-specific 13C enrichment is achieved by incorporating isotopically labeled building blocks during dihydrodipyrrin synthesis. For example:

- Paraformaldehyde-13C: Labels the meso-carbon bridges between pyrrole units [1].

- Triethyl orthoformate-13C: Introduces 13C at the acetal carbons, which become bridgehead positions post-cyclization [1].

- Cyanide-13C: Provides 13C-enriched nitriles that are reduced to amine precursors for pyrrole synthesis [1].

These methods enable precise assignment of vibrational modes in resonance Raman spectra, particularly for investigating exciton coupling in synthetic light-harvesting arrays [1] [5].

15N-Labeling Methodologies

15N incorporation faces unique challenges due to exchange processes during macrocycle formation. The TiCl3-mediated McMurry coupling of nitrohexanone-15N precursors results in 15N loss (up to 30%) via competing Nef reactions and ammonium acetate buffer exchange [1]. Optimized protocols employ:

- Low-temperature Paal–Knorr pyrrole synthesis: Minimizes 15N scrambling during ring closure.

- Chelation-assisted purification: Zinc bacteriochlorin complexes exhibit reduced nitrogen lability during column chromatography [1].

Applications in Spectroscopic Analysis

Isotopologues enable advanced spectroscopic interrogation:

- Vibrational mode deconvolution: 13C labels at the meso-positions resolve overlapping IR bands in the 1550–1650 cm–1 region, clarifying electronic-vibrational coupling mechanisms [1].

- Excited-state dynamics: 15N substitution alters intersystem crossing rates measurable via femtosecond transient absorption, with heavy atom effects increasing triplet yields by 18–22% [1].

- Magnetic resonance: 13C hyperfine splitting constants derived from EPR spectra validate DFT-predicted spin density distributions in radical cation states [1].

Table 2: Bacteriochlorin a Isotopologues and Their Spectroscopic Applications

| Isotopologue | Label Position | Key Application |

|---|---|---|

| [13C]paraformaldehyde | meso-bridges | Resonance Raman mapping |

| [15N]pyrrole | Pyrroline nitrogens | Transient EPR spectroscopy |

| [13C]formamide | Pyrrole carbonyls | 2D-IR coherence decay analysis |

Alkyl Substitution Strategies

Alkyl substitution at the β-pyrrolic positions of bacteriochlorins serves as a fundamental approach for enhancing molecular stability and modulating lipophilicity [4]. The incorporation of geminal dimethyl groups at the 8,8,18,18-positions has proven particularly effective in preventing adventitious dehydrogenation to chlorin structures, thereby ensuring the stability of the bacteriochlorin chromophore [5]. Research has demonstrated that alkyl-substituted bacteriochlorins can be synthesized through direct installation methods, achieving yields of 18-24%, with the resulting compounds exhibiting Qy absorption bands in the range of 707-759 nanometers [5] [6].

Reductive amination strategies have emerged as highly effective methods for introducing alkyl substituents, particularly through the conversion of formyl-functionalized bacteriochlorins with various alkyl amines [7]. This approach has demonstrated excellent synthetic efficiency, with yields ranging from 70-88% for the formation of aminoalkyl derivatives [7]. The spectral properties of these alkyl-substituted bacteriochlorins are characterized by fluorescence yields of 0.093-0.18 and singlet excited-state lifetimes of 3.7-4.8 nanoseconds [8].

The strategic placement of alkyl chains enables precise control over the lipophilic character of bacteriochlorins, facilitating their incorporation into membrane systems and enhancing their utility in photodynamic applications [9]. Extended alkyl chains, such as heptyl substituents at the 2,12-positions, have been successfully incorporated to create lipophilic derivatives with enhanced membrane affinity [10].

Aryl Substitution Approaches

Aryl substitution at the meso-positions of bacteriochlorins provides a versatile strategy for electronic tuning and structural diversification [11]. The incorporation of phenyl groups typically results in hypsochromic shifts of the Qy absorption band, with shifts of up to 21 nanometers observed depending on the substitution pattern [11]. Tolyl groups have been demonstrated to provide moderate electron donation, influencing both the absorption characteristics and the overall electronic properties of the bacteriochlorin macrocycle [12].

Grignard addition reactions have been employed for the direct installation of aryl groups, though yields are typically moderate, ranging from 12-41% [12]. The self-condensation of dihydrodipyrrin-acetate precursors bearing aryl substituents has been shown to proceed under mild conditions, with TMSOTf and 2,6-di-tert-butylpyridine in dichloromethane at room temperature [12].

Suzuki coupling reactions have emerged as particularly effective methods for aryl substitution, achieving yields of 42-71% for the installation of diverse aryl groups [13] [14]. These reactions enable the introduction of complex aryl systems, including 3,5-disubstituted patterns that are particularly valuable for the development of hydrophilic derivatives [13]. The resulting aryl-substituted bacteriochlorins exhibit Qy absorption bands spanning 679-819 nanometers, with fluorescence yields ranging from 0.017-0.13 depending on the specific aryl substitution pattern [14].

Ethynyl and Phenylethynyl Modifications

Ethynyl and phenylethynyl modifications represent powerful strategies for extending the conjugation of bacteriochlorins and enhancing their optical properties [15] [16]. These modifications provide strong conjugation with the macrocycle, resulting in significant bathochromic shifts of the Qy absorption band, with shifts of 18-22 nanometers observed for simple ethynyl substituents [17]. More extensive phenylethynyl modifications can produce red-shifts of up to 90 nanometers, dramatically extending the absorption into the near-infrared region [16].

Sonogashira coupling reactions have proven highly effective for the installation of ethynyl and phenylethynyl groups, achieving yields of 65-85% under optimized conditions [17]. The positioning of these substituents at the 3,13-positions, aligned with the Qy transition axis, provides maximum electronic coupling and spectral modulation [15] [16]. Research has demonstrated that phenylethynyl substituents enhance the transition dipole moment magnitude, which is critical for achieving stronger excitonic coupling in multi-chromophore systems [18].

Push-pull systems incorporating both electron-donating and electron-withdrawing groups on opposing phenylethynyl substituents have been successfully synthesized, though these systems typically exhibit lower vectorial difference static dipole values compared to symmetrically substituted bacteriochlorins [15] [16]. The synthesis of these complex systems requires sequential coupling reactions, with overall yields of 60-88% achievable through careful optimization of reaction conditions [6].

Hydrophilic Bacteriochlorin Derivatives

Carboxylate-Containing Bacteriochlorins

Carboxylate-containing bacteriochlorins have emerged as essential derivatives for applications requiring aqueous compatibility and bioconjugation capabilities [13] [14]. These derivatives typically incorporate carboxylic acid groups through amide bond formation or ester linkages, providing pH-dependent anionic character that dramatically enhances water solubility [14]. The synthesis of carboxylate-containing bacteriochlorins typically involves the conversion of precursor compounds bearing protected carboxylate groups, followed by deprotection under acidic or basic conditions [13].

Research has demonstrated that carboxylate-containing bacteriochlorins maintain excellent photophysical properties in aqueous media, with fluorescence yields of 0.10-0.16 and singlet excited-state lifetimes of 1.9-2.7 nanoseconds [14]. The Qy absorption bands of these derivatives typically appear at 729-731 nanometers in aqueous phosphate buffer, with full-width-at-half-maximum values of 23-31 nanometers, indicating well-resolved spectral features [14].

The water solubility of carboxylate-containing bacteriochlorins has been extensively characterized across concentration ranges of 0.2-600 micromolar, demonstrating excellent solubility without significant aggregation [14]. The incorporation of carboxylate groups also enables bioconjugation through standard amide coupling chemistries, facilitating the attachment of targeting molecules, peptides, and other biomolecules [19].

3,5-Dicarboxyphenyl Substitution Patterns

The 3,5-dicarboxyphenyl substitution pattern represents a particularly effective molecular design for creating hydrophilic bacteriochlorins with enhanced water solubility and reduced aggregation [13]. This substitution pattern positions carboxylic acid groups above and below the plane of the bacteriochlorin macrocycle, creating a three-dimensional distribution of hydrophilic groups that effectively prevents π-π stacking interactions [13].

Synthesis of 3,5-dicarboxyphenyl-substituted bacteriochlorins typically employs Suzuki coupling reactions between dibromobacteriochlorin building blocks and appropriately substituted aryl boronates bearing protected carboxylate groups [13]. The protected intermediates are subsequently deprotected to reveal the free carboxylic acid groups, with overall yields of 20-50% achievable through this synthetic sequence [13].

The photophysical properties of 3,5-dicarboxyphenyl-substituted bacteriochlorins are characterized by sharp emission bands with full-width-at-half-maximum values of approximately 25 nanometers and modest fluorescence yields of 0.060-0.11 in aqueous phosphate buffer [13]. These compounds exhibit excellent photostability and maintain their spectral properties across a wide pH range, making them suitable for diverse biological applications [13].

Additional hydrophilic motifs have been successfully incorporated alongside the 3,5-dicarboxyphenyl pattern, including phosphonate groups for enhanced water solubility, ammonium groups for permanent cationic character, and short polyethylene glycol units for non-ionic water solubility [14]. These modifications provide a comprehensive toolkit for tuning the aqueous behavior and biological interactions of bacteriochlorins.

Metal Complexation in Bacteriochlorins

Zinc Chelation Methodologies

Zinc chelation in bacteriochlorins represents a fundamental approach for modulating their photophysical and electrochemical properties [20] [10]. The insertion of zinc ions into bacteriochlorin macrocycles typically proceeds through treatment with zinc salts under controlled conditions, though the metalation process has proven more challenging than the corresponding reactions with porphyrins and chlorins [10]. Research has demonstrated that zinc insertion into bacteriochlorins proceeds at approximately half the rate observed for oxochlorins, reflecting the decreased basicity of the bacteriochlorin macrocycle [21].

The zinc chelation process typically involves treatment of free-base bacteriochlorins with zinc acetate in heated dimethylformamide or through the use of stronger bases such as sodium hydride in tetrahydrofuran followed by zinc reagents [10]. The resulting zinc bacteriochlorin complexes exhibit characteristic bathochromic shifts in their absorption spectra, with the Qy band typically shifting to longer wavelengths while maintaining sharp spectral features [10].

Zinc bacteriochlorin complexes retain their fluorescence properties, exhibiting Qy fluorescence with quantum yields comparable to their free-base counterparts [10]. This retention of fluorescence makes zinc complexes particularly valuable for applications requiring both the enhanced stability provided by metalation and the photoluminescent properties essential for imaging and sensing applications [22].

Copper Coordination Chemistry

Copper coordination in bacteriochlorins presents unique challenges due to the tendency of copper ions to quench fluorescence and the requirement for more forcing reaction conditions [10]. The insertion of copper ions typically requires heterogeneous conditions, often employing mixtures of dimethyl sulfoxide and water with copper acetate as the metal source [23]. Research has demonstrated that copper insertion proceeds slowly at low concentrations but becomes more efficient at higher bacteriochlorin concentrations above 0.9 millimolar [23].

The copper coordination process results in significant spectral changes, with bathochromic shifts of the Qy absorption band and characteristic broadening of the spectral features [10]. Unlike zinc complexes, copper bacteriochlorins typically exhibit quenched fluorescence due to the paramagnetic nature of the copper center and efficient intersystem crossing processes [10]. The absence of fluorescence in copper complexes can be advantageous for applications requiring enhanced singlet oxygen generation or photodynamic activity [24].

Copper bacteriochlorin complexes have demonstrated enhanced stability compared to their free-base counterparts, with the metal center providing protection against oxidative degradation [25]. The coordination geometry around copper in bacteriochlorin complexes typically approaches square planar, though some distortion may occur due to the reduced symmetry of the bacteriochlorin macrocycle compared to porphyrins [24].

Gold Complexation Approaches

Gold complexation in bacteriochlorins represents an emerging area of research with potential applications in antimicrobial and therapeutic applications [26] [27]. While direct gold insertion into bacteriochlorin macrocycles has not been extensively reported, research has demonstrated the successful incorporation of bacteriochlorins into gold-containing systems through alternative approaches [27] [28]. Gold nanoparticles functionalized with hydroxyl groups have been employed as cores for the growth of bacteriochlorin aggregates, creating hybrid systems that combine the optical properties of bacteriochlorins with the unique electronic properties of gold [27] [28].

The coordination chemistry of gold with bacteriochlorins differs significantly from that of other metals due to the preference of gold for linear coordination geometries and its tendency to form aurophilic interactions [26]. Gold complexes with bacteriochlorin-like ligands have shown promise in antimicrobial applications, with gold coordination compounds demonstrating activity against drug-resistant bacteria [26]. The combination of gold coordination with bacteriochlorin frameworks offers potential for the development of novel antimicrobial agents with enhanced activity and reduced resistance development.

Research has explored the use of gold nanostructures as scaffolds for bacteriochlorin assembly, creating artificial antenna systems that mimic natural chlorosomal light-harvesting complexes [27] [28]. These hybrid systems exhibit absorption and fluorescence properties that closely resemble those of natural chlorosomes, while offering enhanced stability and tunability through synthetic modification [27].

The development of gold-bacteriochlorin coordination compounds represents a promising avenue for future research, with potential applications in photodynamic therapy, antimicrobial treatment, and advanced materials science [26]. The unique electronic properties of gold, combined with the near-infrared absorption characteristics of bacteriochlorins, offer opportunities for creating novel therapeutic agents with enhanced efficacy and reduced side effects.